molecular formula C19H13ClF3N3O2 B4519137 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4519137
M. Wt: 407.8 g/mol
InChI Key: ZAJQQBLZDVKICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a pyridazinone derivative characterized by:

  • Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms and a ketone group at position 6, critical for hydrogen bonding and enzyme interactions .
  • 4-Trifluoromethylphenyl acetamide moiety: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability .

Molecular Formula: C₁₉H₁₃ClF₃N₃O₂ (calculated based on structural analogs ).

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-15-4-2-1-3-14(15)16-9-10-18(28)26(25-16)11-17(27)24-13-7-5-12(6-8-13)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJQQBLZDVKICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This makes it a valuable candidate for further investigation in drug development.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide have shown significant cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways associated with cancer progression.

Antimicrobial Activity

The compound's structural features suggest that it may possess antimicrobial properties. Preliminary studies have indicated that similar pyridazine derivatives can inhibit the growth of bacteria and fungi, making them candidates for further exploration as antimicrobial agents.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as continuous flow reactors can enhance efficiency during large-scale synthesis. The detailed synthesis pathway often includes:

  • Formation of the pyridazine core.
  • Introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution.
  • Final acetamide formation through coupling reactions.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on related compounds demonstrated that derivatives with similar functional groups exhibited IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), indicating promising anticancer activity while maintaining low toxicity towards normal cells .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins, providing insights into its potential mechanisms of action in modulating biological pathways .

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Trends :

  • Chlorine vs. Fluorine : Chlorophenyl groups improve receptor binding through hydrophobic interactions, while fluorophenyl derivatives prioritize metabolic stability .
  • Trifluoromethyl Advantage : The -CF₃ group in the target compound confers superior resistance to cytochrome P450-mediated degradation compared to methyl or ethyl groups .

Anticancer Potential

  • Analog Data: Pyridazinones with 2-chlorophenyl groups (e.g., N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) show potent cytotoxicity against breast cancer cells (MCF-7) via ROS-mediated apoptosis .
  • Target Compound Hypothesis : The trifluoromethyl group may enhance blood-brain barrier penetration, making it viable for glioblastoma research .

Enzyme Inhibition

  • PDE4 Inhibition : Structural analogs with 4-chlorophenyl substituents exhibit IC₅₀ values <1 µM, suggesting the target compound’s para-substituted chlorine could optimize binding to PDE4’s hydrophobic pocket .
  • COX-2 Selectivity : Fluorine-containing analogs (e.g., ) show moderate COX-2 inhibition, but chloro derivatives may achieve higher specificity due to steric effects .

Characterization :

  • LCMS : Expected [M+H]⁺ = 424.08 (C₁₉H₁₄ClF₃N₃O₂⁺).
  • 1H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.3 ppm), pyridazinone CH (δ 6.5 ppm) .

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its complex structure includes a pyridazinone core, a chlorophenyl substituent, and a trifluoromethyl phenyl group. This unique arrangement of functional groups positions it as a candidate for various biological activities, particularly in the context of enzyme inhibition and receptor binding.

Molecular Characteristics

  • Molecular Formula : C21H17ClN6O2
  • Molecular Weight : Approximately 436.9 g/mol
  • CAS Number : 1324057-01-3

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Preliminary studies suggest its potential in treating diseases associated with cell proliferation, including cancer. Its mechanism of action is believed to involve the modulation of specific molecular targets within biological pathways, which could lead to therapeutic applications in oncology and other fields.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in cell proliferation
Receptor BindingInteracts with various receptors
Anticonvulsant ActivityPotential efficacy in models of epilepsy

Case Studies and Research Findings

  • Anticonvulsant Activity : A study evaluated several derivatives related to this compound for their anticonvulsant properties using animal models. The results indicated that certain derivatives showed protective effects against seizures, particularly in maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the anilide moiety for enhancing anticonvulsant activity .
  • In Vitro Studies : In vitro evaluations demonstrated that some derivatives exhibited moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects. This finding underscores the potential for developing new therapeutic agents based on this compound's structure .
  • Toxicity Assessments : Toxicity studies conducted alongside pharmacological evaluations revealed that while some compounds exhibited significant activity, they also presented varying degrees of neurotoxicity at certain doses. This aspect is crucial for further development and optimization of safer derivatives .

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide . Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.
  • Optimization of Derivatives : Modifying structural components to enhance efficacy and reduce toxicity.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and effectiveness in human subjects.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, acetic acid), and catalysts (e.g., HCl, H₂SO₄) to achieve high yields and purity. For example, similar pyridazinone derivatives are synthesized under reflux conditions (70–100°C) with yields ranging from 42% to 99% depending on substituents . Key steps include:

  • Amide bond formation via coupling reactions.
  • Ring closure to form the pyridazinone core. Analytical validation (TLC, NMR, HPLC) is critical at each stage to confirm intermediate purity .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and electronic environments .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve spatial arrangements of the chlorophenyl and trifluoromethylphenyl groups . Example spectral data from related compounds:
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 7.8–8.2 ppm (aromatic protons)
¹³C NMR~170 ppm (carbonyl groups)

Advanced Research Questions

Q. How can conflicting data on bioactivity across studies be systematically addressed?

Contradictions in bioactivity (e.g., IC₅₀ values) may arise from differences in:

  • Assay conditions (e.g., cell lines, incubation times).
  • Compound purity (e.g., residual solvents affecting results). Mitigation strategies:
  • Standardized protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., reports analgesic activity with ED₅₀ values <10 mg/kg in murine models) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., FPR agonists in ) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR modeling : Corate structural features (e.g., Cl, CF₃ substituents) with activity data to guide optimization .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • LC-MS/MS : Detect trace impurities (e.g., highlights side products from incomplete amide coupling).
  • Optimization : Adjust reaction stoichiometry (e.g., excess acyl chloride for complete acylation) .
  • Stability studies : Monitor degradation under stress conditions (pH, temperature) using accelerated stability protocols.

Data-Driven Methodological Guidance

Q. What in vitro and in vivo models are most relevant for evaluating pharmacological potential?

  • In vitro :
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • Cytotoxicity screening (MTT assay in cancer cell lines) .
    • In vivo :
  • Murine models for analgesia (hot-plate test) or inflammation (carrageenan-induced paw edema) .
  • Dose-response studies to establish therapeutic index.

Q. How can regioselectivity challenges during functionalization of the pyridazinone core be addressed?

  • Protecting group strategies : Temporarily block reactive sites (e.g., NH of pyridazinone) during derivatization.
  • Catalytic systems : Use Pd-mediated cross-coupling for selective C-H activation . Example: achieved regioselective substitution at the pyridazinone C3 position using morpholine derivatives .

Advanced Analytical Challenges

Q. What strategies resolve discrepancies in spectral interpretation (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
  • Isotopic labeling : Introduce ¹⁹F or ¹³C labels for unambiguous tracking of trifluoromethyl or carbonyl groups .

Q. How can computational and experimental data be integrated for reaction optimization?

Adopt the ICReDD framework ():

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states for amide bond formation).
  • High-throughput screening : Test computationally prioritized conditions (e.g., solvent polarity, catalyst loadings) .

Tables for Key Data Comparison

Q. Table 1: Synthetic Yields of Analogous Compounds

Compound ClassYield RangeKey Reaction ConditionReference
Pyridazinone-acetamide hybrids42–99%Reflux in ethanol/HCl
Trifluoromethylphenyl analogs60–85%Room-temperature coupling

Q. Table 2: Bioactivity Data from Related Studies

Assay TypeTargetActivity (IC₅₀/ED₅₀)Reference
Analgesic (in vivo)Formyl peptide receptorED₅₀ = 8.2 mg/kg
Anti-inflammatoryCOX-2 inhibitionIC₅₀ = 1.5 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.